Oxaloglutarate

Description

Structure

3D Structure

Properties

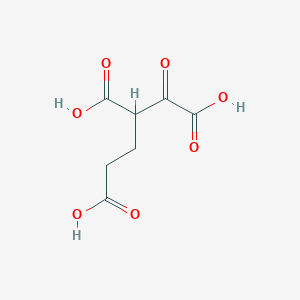

Molecular Formula |

C7H8O7 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

1-oxobutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H8O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3H,1-2H2,(H,8,9)(H,11,12)(H,13,14) |

InChI Key |

PYOHERBGXSPHQI-UHFFFAOYSA-N |

SMILES |

C(CC(=O)O)C(C(=O)C(=O)O)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Key Keto Acids in the Tricarboxylic Acid Cycle: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth examination of the roles of critical keto acid intermediates in the Tricarboxylic Acid (TCA) cycle. While the term "oxaloglutarate" is not a recognized intermediate in this central metabolic pathway, this document addresses the likely intended subjects: the transient intermediate oxalosuccinate and the pivotal metabolite α-ketoglutarate (also known as 2-oxoglutarate). The guide details their respective functions, the enzymatic reactions they participate in, quantitative data, and relevant experimental protocols.

Clarification of Terminology: this compound vs. Oxalosuccinate and α-Ketoglutarate

A query regarding "this compound" in the context of the TCA cycle likely refers to one of two key intermediates:

-

Oxalosuccinate : A transient, unstable 6-carbon β-keto acid intermediate in the reaction catalyzed by isocitrate dehydrogenase.

-

α-Ketoglutarate (2-Oxoglutarate) : A central 5-carbon α-keto acid metabolite that serves as a crucial hub in cellular metabolism.

This guide will focus on these two molecules, providing a comprehensive overview of their roles.

The Transient Intermediate: Oxalosuccinate

Oxalosuccinate is a short-lived intermediary formed during the oxidative decarboxylation of isocitrate to α-ketoglutarate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[1][2]

2.1. Formation and Spontaneous Decarboxylation

The conversion of isocitrate to α-ketoglutarate is a two-step process within the active site of isocitrate dehydrogenase.[3][4]

-

Oxidation : Isocitrate is first oxidized, transferring a hydride to an electron acceptor (NAD⁺ or NADP⁺), which results in the formation of the ketone oxalosuccinate and a reduced nicotinamide nucleotide (NADH or NADPH).[4][5]

-

Decarboxylation : Oxalosuccinate, being an unstable β-keto acid, rapidly undergoes decarboxylation (loss of CO₂) to form the 5-carbon molecule α-ketoglutarate.[1][6] This step is facilitated by the presence of a divalent cation, typically Mg²⁺ or Mn²⁺, which stabilizes the intermediate.[4][5]

Due to its instability, oxalosuccinate is typically considered an enzyme-bound intermediate that is not released into the mitochondrial matrix.[7]

References

- 1. Oxalosuccinic acid - Wikipedia [en.wikipedia.org]

- 2. Oxalosuccinic acid an intermediary compound of Krebs class 11 biology CBSE [vedantu.com]

- 3. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Isocitrate Dehydrogenase [chem.uwec.edu]

- 5. grokipedia.com [grokipedia.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. Nondecarboxylating and Decarboxylating Isocitrate Dehydrogenases: Oxalosuccinate Reductase as an Ancestral Form of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Life's Blueprint: Oxaloglutarate's Pivotal Role in Cellular Nitrogen Assimilation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrogen, an element indispensable for the synthesis of amino acids, nucleotides, and other essential biomolecules, is often a limiting nutrient for cellular growth. Its assimilation into organic compounds is a fundamental biological process. At the heart of this process lies oxaloglutarate, more commonly known as 2-oxoglutarate or α-ketoglutarate. This keto acid, a key intermediate of the tricarboxylic acid (TCA) cycle, serves as the primary carbon skeleton for the incorporation of inorganic nitrogen. Beyond its structural role, 2-oxoglutarate has emerged as a critical signaling molecule, providing a direct readout of the cell's carbon/nitrogen status to regulate nitrogen uptake and metabolism. This technical guide delves into the core functions of 2-oxoglutarate in cellular nitrogen assimilation, providing a comprehensive overview of the key enzymatic pathways, detailed experimental protocols for their investigation, and quantitative data to support our understanding of this vital metabolic intersection.

Introduction: The Carbon-Nitrogen Interface

The coordination of carbon and nitrogen metabolism is paramount for cellular homeostasis and growth.[1] 2-Oxoglutarate (2-OG) sits at the metabolic crossroads of these two essential pathways, linking the catabolic generation of energy and reducing equivalents in the TCA cycle with the anabolic assimilation of nitrogen.[2][3] Its concentration within the cell fluctuates in response to the availability of both carbon and nitrogen sources, making it an ideal candidate for a signaling molecule that reflects the cell's nutritional status.[4][5] This guide will explore the multifaceted role of 2-oxoglutarate, focusing on its function as a substrate in the primary nitrogen assimilation pathways and its regulatory influence on these processes.

The Primary Pathways of Nitrogen Assimilation: A Central Role for 2-Oxoglutarate

The incorporation of ammonium, the central entry point of inorganic nitrogen into organic molecules, is primarily accomplished through two key enzymatic pathways that are highly conserved across bacteria, archaea, plants, and fungi: the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) cycle and the Glutamate Dehydrogenase (GDH) pathway. In both pathways, 2-oxoglutarate serves as the ultimate acceptor of the assimilated nitrogen.

The High-Affinity Pathway: Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) Cycle

Under conditions of low ammonium availability, the GS/GOGAT cycle is the predominant route for nitrogen assimilation.[4] This two-step pathway ensures efficient capture of scarce nitrogen.

-

Glutamine Synthetase (GS): In the first step, GS catalyzes the ATP-dependent amidation of glutamate to form glutamine. This reaction incorporates an ammonium ion into an organic molecule.

-

Glutamate Synthase (GOGAT): Subsequently, GOGAT, also known as glutamine:2-oxoglutarate aminotransferase, transfers the amide group from glutamine to a molecule of 2-oxoglutarate. This reaction yields two molecules of glutamate.[6] One molecule of glutamate is then available for various biosynthetic pathways, while the other is recycled as a substrate for GS, thus completing the cycle.[6]

The net result of the GS/GOGAT cycle is the incorporation of one molecule of ammonium and one molecule of 2-oxoglutarate to produce one molecule of glutamate.

The Low-Affinity Pathway: Glutamate Dehydrogenase (GDH)

When ammonium is abundant, the glutamate dehydrogenase (GDH) pathway can directly incorporate it into 2-oxoglutarate.[7] This reversible reaction, catalyzed by GDH, involves the reductive amination of 2-oxoglutarate using NADH or NADPH as a reductant to produce glutamate.[7] While energetically more favorable as it does not require ATP, the GDH pathway has a lower affinity for ammonium compared to GS.[4] In many organisms, GDH is thought to play a more significant role in glutamate catabolism, providing the cell with 2-oxoglutarate and ammonium when nitrogen-containing compounds are used as a carbon source.[8]

Quantitative Insights into Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of nitrogen assimilation are intrinsically linked to the kinetic properties of the enzymes involved and the intracellular concentrations of key metabolites like 2-oxoglutarate.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Glutamate Synthase (GOGAT) | Escherichia coli | 2-Oxoglutarate | ~0.24 | Not specified | [4] |

| Bacillus subtilis | 2-Oxoglutarate | 1.0 | 4 | [9] | |

| Chlamydomonas reinhardtii | 2-Oxoglutarate | 2.1 | Not specified | [10] | |

| Glutamate Dehydrogenase (GDH) | Escherichia coli | 2-Oxoglutarate | ~0.64 | Not specified | [4] |

Table 1: Kinetic parameters of key enzymes in nitrogen assimilation for 2-oxoglutarate.

The intracellular concentration of 2-oxoglutarate is a dynamic parameter that reflects the balance between its production via the TCA cycle and its consumption in nitrogen assimilation and other biosynthetic pathways.

| Organism | Condition | 2-Oxoglutarate Concentration (mM) | Reference(s) |

| Escherichia coli | Nitrogen starvation | ~1.4 - 12 | [4] |

| High ammonium | ~0.3 - 0.6 | [4] | |

| Carbon starvation | ~0.3 | [4] | |

| High glucose | ~2.6 | [4] | |

| Saccharomyces cerevisiae | Nitrogen limitation | Depleted | [11] |

| Synechococcus | Nitrate-grown, before ammonium addition | High | [12] |

| Nitrate-grown, 15 min after ammonium addition | Dramatically decreased | [12] |

Table 2: Intracellular 2-oxoglutarate concentrations under varying nutritional conditions.

2-Oxoglutarate as a Signaling Molecule

Beyond its role as a metabolite, 2-oxoglutarate is a crucial signaling molecule that communicates the cellular carbon-to-nitrogen (C/N) balance to regulatory networks.[4][5] When carbon is abundant and nitrogen is limiting, 2-oxoglutarate levels rise. This accumulation serves as a signal to upregulate nitrogen uptake and assimilation pathways. Conversely, under nitrogen-replete conditions, the increased consumption of 2-oxoglutarate for amino acid biosynthesis leads to a decrease in its concentration, signaling a shutdown of nitrogen assimilation machinery to maintain metabolic homeostasis.[4]

In many bacteria, this signaling is mediated by the PII signal transduction proteins, which bind 2-oxoglutarate and, in response, regulate the activity of a variety of enzymes and transcription factors involved in nitrogen metabolism.[12] In cyanobacteria, the transcriptional regulator NtcA directly binds 2-oxoglutarate, which enhances its affinity for DNA and activates the expression of genes involved in nitrogen assimilation.[5]

Experimental Protocols

A thorough understanding of 2-oxoglutarate's role in nitrogen assimilation relies on robust experimental methodologies. This section provides detailed protocols for key assays and analyses.

Enzyme Assays

This assay measures GS activity by quantifying the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine in a transferase reaction.[13][14]

Reagents:

-

Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8.

-

Assay Buffer (1x): 50 mM Imidazole-HCl (pH 6.8), 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP.

-

Stop Buffer (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.

-

γ-glutamylhydroxamate standard.

Procedure:

-

Prepare cell or tissue lysate in Lysis Buffer.

-

Determine the protein concentration of the lysate.

-

In a microplate well, add 20-40 µg of protein and adjust the volume to 50 µL with Lysis Buffer.

-

Add 50 µL of 1x Assay Buffer to each well.

-

Incubate at 37°C for a suitable time (e.g., 30-60 minutes), depending on enzyme activity.

-

Stop the reaction by adding 100 µL of 1x Stop Buffer.

-

Centrifuge the plate to pellet any precipitate.

-

Measure the absorbance of the supernatant at 560 nm.

-

Quantify the amount of γ-glutamylhydroxamate produced by comparing the absorbance to a standard curve.

This assay measures the NADH-dependent GOGAT activity by monitoring the decrease in absorbance at 340 nm as NADH is oxidized.[15][16][17][18][19]

Reagents:

-

Extraction Buffer: e.g., 50 mM KH₂PO₄-KOH, pH 7.5.

-

Reaction Buffer: 50 mM KH₂PO₄-KOH (pH 7.5), 10 mM 2-oxoglutarate, 10 mM L-glutamine, 1 mM NADH, 1 mM aminooxyacetate (transaminase inhibitor).

Procedure:

-

Prepare cell or tissue extract in Extraction Buffer.

-

In a cuvette, combine the Reaction Buffer components except for L-glutamine.

-

Add the cell or tissue extract to the cuvette.

-

Initiate the reaction by adding L-glutamine.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for several minutes.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

This assay measures the NADH-dependent GDH activity by monitoring the oxidation of NADH at 340 nm.[2][20][21][22][23]

Reagents:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.

-

Reaction Mixture: Assay Buffer containing 1 M NH₄Cl, 50 mM 2-oxoglutarate, and 10 mM NADH.

Procedure:

-

Prepare cell or tissue lysate in a suitable buffer.

-

In a cuvette, add the Reaction Mixture.

-

Initiate the reaction by adding the lysate.

-

Immediately monitor the decrease in absorbance at 340 nm.

-

Calculate the rate of NADH oxidation.

Quantification of Intracellular 2-Oxoglutarate

Accurate measurement of intracellular 2-oxoglutarate levels is crucial for understanding its regulatory role.

Genetically encoded biosensors based on Förster resonance energy transfer (FRET) allow for the real-time, in vivo monitoring of 2-oxoglutarate concentrations.[24] These sensors typically consist of a 2-oxoglutarate-binding protein domain flanked by two fluorescent proteins (e.g., CFP and YFP). Binding of 2-oxoglutarate induces a conformational change that alters the FRET efficiency between the two fluorophores, which can be measured ratiometrically.

Metabolic Flux Analysis using ¹⁵N Labeling

¹⁵N labeling is a powerful technique to trace the flow of nitrogen through metabolic pathways and quantify the fluxes of nitrogen assimilation.[6][25][26][27][28][29]

General Workflow:

-

Labeling: Grow cells or organisms in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or K¹⁵NO₃).

-

Harvesting and Extraction: Harvest cells at different time points and quench metabolic activity rapidly. Extract metabolites and proteins.

-

Analysis: Analyze the isotopic enrichment of nitrogen in key metabolites (e.g., amino acids) and proteins using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Modeling: Use computational models to calculate the fluxes through the different nitrogen assimilation pathways based on the isotopic labeling patterns.

Visualizing the Network: Pathways and Workflows

Diagrams are essential for visualizing the complex interplay of molecules and processes in cellular nitrogen assimilation.

Caption: Core pathways of cellular nitrogen assimilation.

Caption: General workflow for spectrophotometric enzyme assays.

Caption: 2-Oxoglutarate as a key signaling molecule.

Conclusion and Future Perspectives

This compound is undeniably a central player in cellular nitrogen assimilation, functioning as both a fundamental building block and a sophisticated signaling molecule. Its strategic position at the intersection of carbon and nitrogen metabolism allows cells to efficiently sense and respond to their nutritional environment. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical metabolic nexus.

Future research will likely focus on elucidating the intricate regulatory networks that are governed by 2-oxoglutarate in greater detail, particularly in the context of complex multicellular organisms and disease states. The development of more advanced tools, such as improved biosensors and computational models, will be instrumental in unraveling the dynamic interplay between 2-oxoglutarate levels and cellular physiology. A deeper understanding of these processes holds significant promise for the development of novel therapeutic strategies targeting metabolic disorders and for the bioengineering of organisms with enhanced nitrogen use efficiency.

References

- 1. academic.oup.com [academic.oup.com]

- 2. sciencellonline.com [sciencellonline.com]

- 3. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]

- 4. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Application of 15N tracer studies in the investigation of higher plant inorganic nitrogen metabolism [inis.iaea.org]

- 7. Glutamine Synthetase (GS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Growth-limiting Intracellular Metabolites in Yeast Growing under Diverse Nutrient Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. resources.amsbio.com [resources.amsbio.com]

- 17. assaygenie.com [assaygenie.com]

- 18. Glutamate Synthase (GOGAT) Activity Assay Kit - Elabscience® [elabscience.com]

- 19. msesupplies.com [msesupplies.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. assaygenie.com [assaygenie.com]

- 22. In vitro Colorimetric Method to Measure Plant Glutamate Dehydrogenase Enzyme Activity [bio-protocol.org]

- 23. In vitro Colorimetric Method to Measure Plant Glutamate Dehydrogenase Enzyme Activity [en.bio-protocol.org]

- 24. Quantitative monitoring of 2-oxoglutarate in Escherichia coli cells by a fluorescence resonance energy transfer-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 15N-labelling of Leaves Combined with GC-MS Analysis as a Tool for Monitoring the Dynamics of Nitrogen Incorporation into Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. prometheusprotocols.net [prometheusprotocols.net]

- 27. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

- 28. Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Metabolic Flux Analysis in Bacteria - Creative Proteomics MFA [creative-proteomics.com]

The Discovery and Metabolic Journey of Alpha-Ketoglutarate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (α-KG), a pivotal intermediate in cellular metabolism, stands at the crossroads of carbon and nitrogen utilization. Its discovery and the elucidation of its metabolic roles were fundamental to our contemporary understanding of cellular respiration and biosynthesis. This technical guide provides a comprehensive overview of the history of alpha-ketoglutarate metabolism, detailing the key experiments, methodologies, and quantitative data that shaped this field of study. Furthermore, it explores the more recently discovered signaling functions of α-KG, highlighting its multifaceted role in cellular physiology and pathology.

The Dawn of Discovery: Unraveling the Citric Acid Cycle

The story of alpha-ketoglutarate is intrinsically linked to the discovery of the citric acid cycle, a series of chemical reactions used by all aerobic organisms to release stored energy. In the 1930s, the prevailing understanding of cellular respiration was incomplete. Scientists like Albert Szent-Györgyi had identified the roles of several dicarboxylic acids, such as fumarate, in tissue respiration, but a cohesive pathway remained elusive.[1][2]

The breakthrough came in 1937 when Sir Hans Adolf Krebs and his student William Arthur Johnson, working at the University of Sheffield, published their seminal paper in Enzymologia.[3] Through a series of elegant experiments, they proposed a cyclic pathway for the oxidation of pyruvate, the product of glycolysis.[3]

Key Experiments and Methodologies

Krebs and Johnson's work relied heavily on two key experimental tools of the era: minced pigeon breast muscle and the Warburg manometer.

-

Pigeon Breast Muscle: This tissue was chosen for its high respiratory rate, allowing for the sensitive measurement of oxygen consumption.[4][5] The muscle was minced to disrupt the cell structure and allow for the diffusion of substrates and intermediates.

-

Warburg Manometer: This apparatus was used to measure the rate of oxygen consumption by the tissue preparation.[5][6] By observing changes in gas volume at a constant temperature and pressure, researchers could quantify the rate of respiration.

A pivotal experiment involved the addition of citrate to the minced pigeon breast muscle. Krebs and Johnson observed that the addition of a small amount of citrate led to a much larger consumption of oxygen than could be accounted for by the complete oxidation of the added citrate alone.[2][7] This catalytic effect suggested that citrate was not merely a substrate but was regenerated in a cyclic process.

By using specific inhibitors, they were able to piece together the sequence of the cycle. For instance, the addition of malonate, a competitive inhibitor of succinate dehydrogenase, led to the accumulation of succinate.[1] This allowed them to deduce the order of the intermediates.

Identification of Alpha-Ketoglutarate

Through these experiments, Krebs and Johnson identified alpha-ketoglutarate as a key five-carbon intermediate in the cycle.[3] They demonstrated that citrate was converted to α-ketoglutarate, which was then further metabolized.[3] The sequence they proposed was:

Citrate → Isocitrate → α-Ketoglutarate → Succinate → Fumarate → Malate → Oxaloacetate

This cyclic pathway, which became known as the Krebs cycle or citric acid cycle, provided a complete framework for understanding the central pathway of cellular respiration.

Experimental Workflow for the Elucidation of the Citric Acid Cycle

Caption: A logical flow diagram illustrating the key experimental steps that led Hans Krebs and William Johnson to propose the citric acid cycle.

Core Metabolic Functions of Alpha-Ketoglutarate

Alpha-ketoglutarate's central position in metabolism extends beyond its role as an intermediate in the citric acid cycle. It serves as a critical link between carbon and nitrogen metabolism through its involvement in transamination and deamination reactions.

The Citric Acid Cycle

Within the mitochondrial matrix, α-KG is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase.[8] This reaction is a key regulatory point in the cycle and produces the first molecule of NADH and CO2.

Subsequently, α-KG undergoes another oxidative decarboxylation, catalyzed by the multi-enzyme α-ketoglutarate dehydrogenase complex, to form succinyl-CoA.[9][10] This reaction generates the second molecule of NADH and CO2 in the cycle.

Table 1: Key Reactions of Alpha-Ketoglutarate in the Citric Acid Cycle

| Reaction | Substrate(s) | Enzyme | Product(s) |

| Oxidative Decarboxylation | Isocitrate, NAD+ | Isocitrate Dehydrogenase | α-Ketoglutarate, NADH, CO2, H+ |

| Oxidative Decarboxylation | α-Ketoglutarate, NAD+, CoA | α-Ketoglutarate Dehydrogenase Complex | Succinyl-CoA, NADH, CO2, H+ |

Amino Acid Metabolism

Alpha-ketoglutarate is a primary acceptor of amino groups from various amino acids, a process known as transamination. This reaction, catalyzed by aminotransferases, converts α-KG into the amino acid glutamate. Glutamate, in turn, can donate its amino group for the synthesis of other non-essential amino acids or be deaminated to release ammonia for the urea cycle.

This reversible transamination makes α-KG a crucial link between amino acid catabolism and the citric acid cycle, allowing the carbon skeletons of amino acids to be used for energy production or gluconeogenesis.

Central Role of Alpha-Ketoglutarate in Metabolism

Caption: A diagram illustrating the central role of alpha-ketoglutarate at the intersection of the citric acid cycle, amino acid metabolism, and cellular signaling pathways.

Alpha-Ketoglutarate as a Signaling Molecule

In recent decades, research has unveiled a new dimension to the role of alpha-ketoglutarate, extending beyond its metabolic functions to that of a crucial signaling molecule. This "moonlighting" function of α-KG is primarily mediated through its role as a co-substrate for a large family of enzymes known as Fe(II)/α-ketoglutarate-dependent dioxygenases.

Role as a Dioxygenase Co-substrate

Fe(II)/α-ketoglutarate-dependent dioxygenases catalyze a wide range of oxidative reactions, including hydroxylation, demethylation, and desaturation. The catalytic mechanism involves the binding of α-KG and the primary substrate to the enzyme's active site, followed by the binding of molecular oxygen. The oxidative decarboxylation of α-KG to succinate and CO2 drives the formation of a highly reactive iron(IV)-oxo intermediate, which then oxidizes the substrate.

Impact on Epigenetics

A significant number of α-KG-dependent dioxygenases are involved in epigenetic regulation. These include:

-

Histone Demethylases: The Jumonji C (JmjC) domain-containing histone demethylases utilize α-KG to remove methyl groups from lysine residues on histones, thereby influencing chromatin structure and gene expression.

-

DNA Demethylases: The Ten-Eleven Translocation (TET) enzymes oxidize 5-methylcytosine (5mC) in DNA, initiating a pathway for active DNA demethylation.

The activity of these enzymes is directly dependent on the intracellular concentration of α-KG. Consequently, fluctuations in α-KG levels, driven by changes in metabolic state, can directly impact the epigenetic landscape of the cell.

Mechanism of Alpha-Ketoglutarate-Dependent Dioxygenases

Caption: A simplified workflow of the catalytic mechanism of Fe(II)/α-ketoglutarate-dependent dioxygenases.

Experimental Protocols

This section provides an overview of the methodologies for key experiments related to the study of alpha-ketoglutarate metabolism.

Measurement of Tissue Respiration using the Warburg Manometer (Historical Protocol)

This protocol is based on the methods used by Krebs and Johnson in their 1937 experiments.

Materials:

-

Warburg manometer apparatus

-

Constant temperature water bath

-

Pigeon breast muscle

-

Phosphate buffer (pH 7.4)

-

Substrate solutions (e.g., citrate, α-ketoglutarate)

-

Inhibitor solutions (e.g., malonate)

-

Potassium hydroxide (KOH) solution (for CO2 absorption)

Procedure:

-

Tissue Preparation: Freshly euthanized pigeon breast muscle is minced finely with scissors. A known weight of the minced tissue (e.g., 50-100 mg) is suspended in a phosphate buffer.

-

Manometer Setup: The main compartment of the manometer flask contains the minced tissue suspension. The center well of the flask contains a piece of filter paper soaked in KOH solution to absorb the CO2 produced during respiration. The side arm of the flask contains the substrate or inhibitor to be tested.

-

Equilibration: The flasks are attached to the manometers and placed in a constant temperature water bath (e.g., 37°C). The system is allowed to equilibrate for a period of time (e.g., 15 minutes) with the stopcocks open to the atmosphere.

-

Measurement: The stopcocks are closed, and the initial reading on the manometer is recorded. At timed intervals, the change in the fluid level in the manometer is recorded. This change is proportional to the volume of oxygen consumed by the tissue.

-

Addition of Substrates/Inhibitors: At a designated time, the contents of the side arm are tipped into the main compartment of the flask, and the measurement of oxygen consumption continues.

Assay of α-Ketoglutarate Dehydrogenase Activity (Modern Protocol)

This protocol is based on commercially available colorimetric assay kits.

Principle:

The α-ketoglutarate dehydrogenase complex catalyzes the conversion of α-ketoglutarate to succinyl-CoA, with the concomitant reduction of NAD+ to NADH. The resulting NADH can be used to reduce a chromogenic probe, leading to a color change that can be measured spectrophotometrically.

Materials:

-

Spectrophotometer or microplate reader

-

Mitochondrial or tissue lysate

-

Assay buffer

-

α-Ketoglutarate substrate

-

NAD+

-

Coenzyme A

-

Chromogenic probe and developer solution

-

NADH standard

Procedure:

-

Sample Preparation: Tissues or cells are homogenized in an appropriate buffer and centrifuged to obtain a lysate containing the mitochondrial fraction.

-

Reaction Setup: A reaction mixture is prepared containing the assay buffer, NAD+, Coenzyme A, and the chromogenic probe.

-

Initiation of Reaction: The reaction is initiated by the addition of the α-ketoglutarate substrate.

-

Measurement: The absorbance is measured at the appropriate wavelength (e.g., 450 nm) at multiple time points to determine the rate of the reaction.

-

Quantification: The activity of the α-ketoglutarate dehydrogenase complex is calculated by comparing the rate of the reaction to a standard curve generated with known concentrations of NADH.

Quantitative Data Summary

The following tables summarize key quantitative data related to alpha-ketoglutarate metabolism.

Table 2: Representative Oxygen Consumption Rates from Krebs and Johnson (1937)

Data are illustrative and based on the findings reported in their 1937 paper.

| Condition | Substrate Added | Approximate O2 Consumption (µL/mg tissue/hr) |

| Control | None | 1.0 |

| Catalytic | Citrate (low concentration) | 2.5 |

| Substrate | Citrate (high concentration) | 5.0 |

| Inhibition | Citrate + Malonate | 0.8 |

Table 3: Early Kinetic Parameters of Key Enzymes

These values are approximate and represent data from early enzymological studies. Kinetic parameters can vary significantly with experimental conditions.

| Enzyme | Substrate | Apparent Km (mM) |

| Isocitrate Dehydrogenase | Isocitrate | 0.02 - 0.1 |

| Isocitrate Dehydrogenase | NADP+ | 0.01 - 0.05 |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.1 - 0.5 |

| α-Ketoglutarate Dehydrogenase Complex | NAD+ | 0.05 - 0.2 |

Conclusion

From its initial identification as a crucial cog in the wheel of cellular energy production to its more recent recognition as a master regulator of the epigenome, alpha-ketoglutarate has proven to be a molecule of profound importance. The historical journey of its discovery, rooted in the meticulous experiments of pioneers like Hans Krebs, laid the foundation for modern biochemistry. Today, the expanding knowledge of α-KG's role in signaling pathways is opening new avenues for therapeutic intervention in a range of diseases, from cancer to neurodegenerative disorders. A thorough understanding of the discovery and multifaceted metabolic and signaling functions of alpha-ketoglutarate is therefore indispensable for researchers and clinicians working at the forefront of biomedical science.

References

- 1. Hans Krebs - brief biography [ruf.rice.edu]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. scribd.com [scribd.com]

- 4. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 5. The citric acid cycle [animalresearch.info]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. Albert Szent-Györgyi and the unravelling of biological oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]

Oxaloglutarate: A Pivotal Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxaloglutarate, also known as 2-oxoglutarate (2-OG) or alpha-ketoglutarate (α-KG), is a pivotal intermediate in the tricarboxylic acid (TCA) cycle, placing it at the heart of cellular energy metabolism.[1][2] Beyond its canonical role in ATP production, this compound has emerged as a pleiotropic signaling molecule, acting as a critical nexus between the cell's metabolic state and its overarching regulatory networks. Its intracellular concentrations fluctuate in response to nutrient availability, particularly the balance of carbon and nitrogen, allowing it to function as a master metabolic regulator.[1][3] This guide provides a comprehensive overview of this compound's synthesis and degradation, its diverse signaling mechanisms, quantitative interaction data, and detailed experimental protocols for its study, offering a critical resource for professionals in biomedical research and drug development.

The Metabolic Hub: this compound Synthesis and Degradation

This compound's position in the TCA cycle is central to its function as a metabolic sensor. Its primary synthesis and degradation pathways are tightly regulated within the mitochondrial matrix.

-

Synthesis : The principal route of this compound formation is the oxidative decarboxylation of isocitrate, a reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH).[4] This reaction generates NADH, linking the TCA cycle to oxidative phosphorylation.

-

Degradation : this compound is catabolized to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex (OGDHC), another key regulatory point in the TCA cycle that also produces NADH.[5]

-

Anaplerotic/Cataplerotic Reactions : this compound levels are also maintained by transamination and deamination reactions involving the amino acid glutamate. Glutamate dehydrogenase (GDH) and various aminotransferases can reversibly convert glutamate to this compound, directly linking amino acid metabolism with the TCA cycle.[1][6][7] This connection is crucial for nitrogen assimilation and maintaining carbon/nitrogen balance.[1]

Mechanisms of this compound Signaling

This compound exerts its regulatory influence through several distinct mechanisms, acting as a cofactor, an allosteric regulator, and a receptor ligand.

Cofactor for 2-Oxoglutarate-Dependent Dioxygenases (2-ODDs)

A vast superfamily of over 60 non-heme iron enzymes, known as 2-ODDs, utilizes this compound as an obligatory co-substrate to catalyze diverse hydroxylation and demethylation reactions.[8][9][10] In these reactions, the decarboxylation of this compound to succinate is coupled with the incorporation of one oxygen atom into the primary substrate.[10][11] This mechanism directly links metabolic status to epigenetic regulation and oxygen sensing.

-

Epigenetic Regulation : Key epigenetic modifiers, including the Ten-Eleven Translocation (TET) enzymes (catalyzing DNA demethylation) and Jumonji C (JmjC) domain-containing histone demethylases, are 2-ODDs.[12] Their activity is dependent on the availability of this compound, thus providing a direct link between the metabolic state of the cell and its epigenetic landscape.

-

Oxygen Sensing : The stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of the response to low oxygen, is controlled by a class of 2-ODDs called prolyl hydroxylases (PHDs or EGLNs).[13] In the presence of oxygen and this compound, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. Under hypoxic conditions or when this compound levels are low, PHD activity is reduced, stabilizing HIF-1α and activating downstream genes.[13]

Allosteric Regulation in Prokaryotes

In bacteria and archaea, this compound is a key signaling molecule that reflects the cellular carbon-to-nitrogen ratio.[1][2] It directly binds to and allosterically regulates signal transduction proteins, most notably the PII proteins (e.g., GlnB and GlnK).[1] This interaction controls the activity of downstream enzymes and transcription factors involved in nitrogen assimilation. For example, in cyanobacteria, high levels of this compound (indicating nitrogen deficiency) promote its binding to the transcriptional regulator NtcA, increasing NtcA's affinity for DNA and activating the expression of nitrogen assimilation genes.[1]

Ligand for the GPCR OXGR1

Extracellular this compound can act as a signaling molecule by binding to the G-protein coupled receptor OXGR1 (also known as GPR99).[14][15] Initially identified in the kidney, OXGR1 has since been implicated in cardiac pathophysiology.[16] Upon ligand binding, OXGR1 can activate G-protein-dependent pathways, leading to downstream signaling cascades. In cardiac cells, OXGR1 has been shown to interact with the COP9 signalosome subunit 5 (CSN5), which in turn may negatively regulate the pro-hypertrophic TYK2-STAT3 signaling pathway.[16] This demonstrates a mechanism by which extracellular metabolic cues can influence complex cellular processes like growth and hypertrophy.

Quantitative Data Presentation

The function of this compound as a signaling molecule is intrinsically linked to its concentration and the kinetic parameters of the enzymes it interacts with.

Table 1: Kinetic Parameters of this compound-Dependent Enzymes

| Enzyme Family | Specific Enzyme | Organism | Substrate | Km (2-OG) (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|---|---|---|

| Dioxygenase | ALKBH5 | Human | m6A RNA | 18.57 (min-1µM-1)* | - | 3.1 x 105 | [12] |

| Dioxygenase | DAOCS | Cephalosporium acremonium | Penicillin G | - | - | k2=0.9 (s-1)** | [17] |

| Dioxygenase | Flavanone 3-hydroxylase | Petunia hybrida | Naringenin | 15 | - | - | [18] |

| Dioxygenase | Flavonol synthase | Petunia hybrida | Dihydrokaempferol | 20 | - | - | [18] |

*Note: Original units from reference maintained. *k2 represents the rate of FeIV=O formation.

Table 2: Measured Concentrations of this compound in Biological Samples

| Sample Type | Organism | Concentration | Units | Reference |

|---|---|---|---|---|

| Chick Osteoblast Cultures | Gallus gallus | 6.67 ± 1.20 | ng/µg DNA | [19] |

| Chick Osteoblast Cultures | Gallus gallus | 105 ± 18 | ng/cell layer | [19] |

| Embryonic Chick Calvariae | Gallus gallus | 6.40 ± 0.95 | ng/mg dry bone weight |[19] |

Experimental Protocols

Accurate measurement of this compound and characterization of its interactions are crucial for research.

Protocol: Quantification by Liquid Chromatography with Electrochemical Detection (LC-EC)

This method provides high sensitivity for quantifying this compound in biological samples.[19]

1. Sample Preparation:

- Homogenize tissue or cell samples in a suitable buffer.

- Perform protein precipitation using an acid (e.g., perchloric acid).

- Centrifuge to pellet precipitated protein and collect the supernatant.

2. Derivatization:

- Add phenylhydrazine to the supernatant. This reagent reacts specifically with the keto group of this compound.

- Incubate the mixture to allow the derivatization reaction to complete, forming a phenylhydrazone derivative.

3. LC-EC Analysis:

- Inject the derivatized sample into a reverse-phase HPLC system.

- Separate the oxoglutarate-phenylhydrazone derivative from other sample components on a C18 column.

- Detect the derivative using an electrochemical detector set to an appropriate oxidation potential. The electrochemical detection provides high sensitivity and selectivity.

4. Quantification:

Generate a standard curve using known concentrations of this compound subjected to the same derivatization procedure.

Calculate the concentration in the biological samples by comparing their peak areas to the standard curve.

Fig. 5: Workflow for this compound quantification by LC-EC. Protocol: Spectrophotometric Measurement of this compound

This protocol uses a coupled enzyme reaction for determination in aqueous extracts.[20]

1. Principle:

- The assay relies on the enzyme NADPH-linked glutamate dehydrogenase (GDH), which specifically catalyzes the reductive amination of this compound to glutamate, consuming NADPH in the process.

- The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the amount of this compound in the sample.

2. Reagents:

- Assay Buffer (e.g., Tris-HCl, pH 7.5)

- NADPH solution

- Ammonium chloride (NH4Cl) solution

- Purified NADPH-linked glutamate dehydrogenase (GDH)

- Sample extract

- This compound standards

3. Procedure:

- In a cuvette, combine the assay buffer, NH4Cl, NADPH, and the sample extract.

- Measure the initial absorbance at 340 nm (Ainitial) to establish a baseline.

- Initiate the reaction by adding a specific activity of GDH.

- Monitor the decrease in absorbance at 340 nm until the reaction reaches completion (Afinal).

- Calculate the change in absorbance (ΔA = Ainitial - Afinal).

4. Calculation:

- Determine the concentration of this compound using the Beer-Lambert law and the known extinction coefficient of NADPH at 340 nm (6.22 x 103 M-1cm-1).

- Compare the results to a standard curve generated with known concentrations of this compound.

Protocol: Chemoproteomic Profiling of this compound-Binding Proteins

This approach enables the unbiased identification and affinity profiling of proteins that interact with this compound from complex cell lysates.[8][21]

1. Probe Synthesis:

- Synthesize an affinity probe by tethering an unselective, active-site-directed ligand or analog of this compound to solid-phase beads (e.g., sepharose).

2. Affinity Capture:

- Incubate the affinity beads with a native cell lysate under conditions that preserve protein structure and function.

- Proteins that bind to the this compound analog will be captured on the beads.

- Wash the beads extensively to remove non-specific binders.

3. Competition Elution & Analysis:

- To determine binding affinities, perform competition experiments by pre-incubating the lysate with varying concentrations of free this compound (or other competing compounds like inhibitors) before adding the affinity beads.

- Elute the captured proteins from the beads.

- Identify and quantify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

4. Data Interpretation:

- The decrease in the amount of a specific protein captured on the beads in the presence of the free competitor allows for the determination of its binding affinity (e.g., IC50 or Kd). This enables comprehensive profiling of the "this compound-interactome."

Drug Development and Therapeutic Implications

The central role of this compound in signaling makes its associated pathways attractive targets for therapeutic intervention.

-

Cancer Therapy : The dependence of HIF-1α stability on 2-OG-dependent PHDs has made these enzymes a major target for cancer therapy. Inhibitors of PHDs can stabilize HIF-1α, which has implications for treating anemia but also requires careful consideration in oncology.[13] Furthermore, the 2-oxoglutarate dehydrogenase complex (OGDHC) is itself being explored as an anticancer target.[6][22]

-

Epigenetic Regulation : Given the role of TET and JmjC enzymes in cancer and other diseases, modulating their activity via the this compound binding site presents a viable drug development strategy.[12]

-

Metabolic Diseases : As a key metabolic sensor, pathways regulated by this compound are of significant interest in metabolic syndrome, diabetes, and age-related diseases.[23]

Conclusion

This compound is far more than a simple metabolic intermediate; it is a master regulator that translates the metabolic state of the cell into complex physiological responses. By acting as a cofactor for a vast family of dioxygenases, an allosteric regulator, and a ligand for cell-surface receptors, it directly influences epigenetics, oxygen sensing, gene expression, and intercellular communication. A thorough understanding of its signaling functions, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug developers seeking to unravel the complexities of metabolic regulation and exploit these pathways for therapeutic benefit.

References

- 1. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Emergence of 2-Oxoglutarate as a Master Regulator Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. search.library.ucr.edu [search.library.ucr.edu]

- 4. byjus.com [byjus.com]

- 5. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. e-century.us [e-century.us]

- 7. Reactome | aspartate + alpha-ketoglutarate (2-oxoglutarate) <=> oxaloacetate + glutamate [reactome.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison [eureka.patsnap.com]

- 10. Frontiers | 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis [frontiersin.org]

- 11. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. The 2-oxoglutarate analog 3-oxoglutarate decreases normoxic hypoxia-inducible factor-1α in cancer cells, induces cell death, and reduces tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of 2-oxoglutarate receptor 1 (OXGR1) by α-ketoglutarate (αKG) does not detectably stimulate Pendrin-mediated anion exchange in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of 2‐oxoglutarate receptor 1 (OXGR1) by α‐ketoglutarate (αKG) does not detectably stimulate Pendrin‐mediated anion exchange in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The oxoglutarate receptor 1 (OXGR1) modulates pressure overload-induced cardiac hypertrophy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Co-operative intermolecular kinetics of 2-oxoglutarate dependent dioxygenases may be essential for system-level regulation of plant cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of 2-oxoglutarate in biological samples using liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A spectrophotometric procedure for measuring oxoglutarate and determining aminotransferase activities using nicotinamide adenine dinucleotide phosphate-linked glutamate dehydrogenase from algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Interrogating the Druggability of the 2-Oxoglutarate-Dependent Dioxygenase Target Class by Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Targeting 2-oxoglutarate dehydrogenase for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mTOR/α-ketoglutarate-mediated signaling pathways in the context of brain neurodegeneration and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Metabolism: A Technical Guide to the Role of Alpha-Ketoglutarate and Oxaloacetate in Amino Acid Biosynthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Metabolic pathways are intricately connected, forming a complex web of reactions essential for cellular function. At the heart of this network lie the intermediates of the tricarboxylic acid (TCA) cycle, which not only serve as hubs for energy production but also as critical precursors for a vast array of biosynthetic processes. This technical guide provides an in-depth exploration of the pivotal link between two such intermediates, alpha-ketoglutarate (α-KG) and oxaloacetate (OAA), and the biosynthesis of amino acids. Through transamination and other enzymatic conversions, these keto-acids provide the carbon skeletons for more than half of the standard amino acids, directly connecting central carbon metabolism with nitrogen metabolism.[1][2] Understanding these fundamental connections, the enzymes that catalyze them, and the methods to study them is paramount for research in metabolic diseases, oncology, and the development of novel therapeutics targeting cellular metabolism.

Introduction: The Centrality of α-Ketoglutarate and Oxaloacetate

Alpha-ketoglutarate and oxaloacetate are key intermediates in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[3] However, their roles extend far beyond cellular respiration. These molecules represent critical branch points where carbon flux can be diverted from energy production to the synthesis of essential biomolecules, most notably amino acids.[4]

-

Alpha-Ketoglutarate (α-KG) , a five-carbon dicarboxylic acid, is the direct precursor for the "glutamate family" of amino acids, which includes glutamate, glutamine, proline, and arginine.[5][6]

-

Oxaloacetate (OAA) , a four-carbon dicarboxylic acid, provides the carbon backbone for the "aspartate family" of amino acids, comprising aspartate, asparagine, lysine, threonine, methionine, and isoleucine.[5][7]

The primary mechanism linking these TCA cycle intermediates to amino acid synthesis is transamination , a reversible reaction catalyzed by aminotransferases (also known as transaminases).[8] In these reactions, an amino group is transferred from a donor amino acid (often glutamate) to a keto-acid acceptor (α-KG or OAA), forming a new amino acid and a new keto-acid.[8][9] This process is fundamental to both the synthesis and degradation of amino acids, allowing the cell to manage its nitrogen and carbon balance dynamically.[2]

Biochemical Pathways and Key Enzymes

The synthesis of amino acids from α-KG and OAA is a highly regulated process involving several key enzymes. The main pathways are summarized below.

The Alpha-Ketoglutarate Family

The conversion of α-KG to glutamate is a central reaction in nitrogen metabolism.[10]

-

Reductive Amination: Glutamate can be synthesized directly from α-KG and ammonia by glutamate dehydrogenase (GDH). This reaction is reversible and serves as a key link between carbon and nitrogen metabolism.[11][12]

-

Transamination: More commonly, glutamate is formed by the transamination of α-KG, where another amino acid donates its amino group.[13] Glutamate then acts as the primary amino group donor for the synthesis of most other amino acids.[13]

From glutamate, other members of the family are synthesized:

-

Glutamine: Formed from glutamate and ammonia by glutamine synthetase.[14]

-

Proline and Arginine: Synthesized from glutamate through a series of reactions.[4][6]

The Oxaloacetate Family

The gateway to this family is the transamination of oxaloacetate to form aspartate, a reaction catalyzed by aspartate aminotransferase (AST).[15]

-

Aspartate: Formed directly from OAA.[16]

-

Asparagine: Synthesized from aspartate and the amide group of glutamine by asparagine synthetase.[5]

-

Lysine, Threonine, Methionine, and Isoleucine: In bacteria and plants, these essential amino acids are produced from aspartate through complex, multi-step pathways.[4][7]

Key Enzymes and Their Regulation

The flux through these biosynthetic pathways is tightly controlled by the activity of key enzymes, which are often subject to allosteric regulation and feedback inhibition.

-

Aminotransferases (Transaminases): These enzymes, such as Aspartate Aminotransferase (AST) and Alanine Aminotransferase (ALT), are pyridoxal phosphate (PLP)-dependent and catalyze the reversible transfer of amino groups.[11][17] Their activity is crucial for maintaining a balanced pool of amino acids.

-

Glutamate Dehydrogenase (GDH): This mitochondrial enzyme is a critical control point. Its activity is allosterically regulated by the cell's energy state; it is activated by ADP and inhibited by GTP and ATP, linking amino acid metabolism to cellular energy levels.[11][18]

Quantitative Data

The efficiency and direction of these metabolic pathways are governed by the intracellular concentrations of metabolites and the kinetic properties of the enzymes involved.

Metabolite Concentrations

The intracellular concentrations of α-KG and OAA can vary depending on the cell type and metabolic state. These levels are a key determinant of the rate and direction of amino acid synthesis.

| Metabolite | Typical Intracellular Concentration Range (Mammalian Cells) | Notes |

| Alpha-Ketoglutarate (α-KG) | 0.1 - 5 mM | Levels are influenced by glutamine and glucose metabolism and can act as a signaling molecule.[6][19] |

| Oxaloacetate (OAA) | 1 - 10 µM | Concentration is generally kept low in the mitochondria to favor the forward reaction of the TCA cycle. |

Enzyme Kinetic Parameters

The Michaelis-Menten constant (Km) and catalytic rate constant (kcat) provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. Below are representative kinetic parameters for key enzymes in these pathways.

| Enzyme | Substrate | Km (mM) | Vmax or kcat | Organism/Source |

| Glutamate Dehydrogenase (GDH) | Glutamate (NAD+ as cofactor) | 1.92 | 2.5-fold higher than with NADP+ | Mouse Liver[5] |

| Glutamate Dehydrogenase (GDH) | Glutamate (NADP+ as cofactor) | 1.66 | - | Mouse Liver[5] |

| Glutamate Dehydrogenase (GDH) | α-Ketoglutarate | 4.78 (K0.5) | - | Aspergillus niger[9] |

| Alanine Aminotransferase (ALT) | L-Alanine | 10.12 | 0.48 mM/min | Human Serum (Forward)[20] |

| Alanine Aminotransferase (ALT) | L-Glutamate | 3.22 | 0.22 mM/min | Human Serum (Reverse)[20] |

| Aspartate Aminotransferase (AST) | Aspartate | ~0.2 - 5 | - | Various |

| Aspartate Aminotransferase (AST) | α-Ketoglutarate | ~0.05 - 1.2 | - | Various |

Note: Kinetic parameters can vary significantly depending on the source of the enzyme, pH, temperature, and assay conditions.

Experimental Protocols

Studying the link between TCA cycle intermediates and amino acid biosynthesis requires robust experimental methods. Below are detailed protocols for key experiments.

Protocol 1: Determination of Aminotransferase (ALT/AST) Activity

This protocol describes a coupled enzyme assay to measure ALT or AST activity in biological samples, adapted from common commercially available kits.[15][21][22]

Principle:

-

For ALT: ALT transfers an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.[14]

-

For AST: AST converts aspartate and α-ketoglutarate to oxaloacetate and glutamate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which also oxidizes NADH to NAD+. The rate of NADH disappearance is measured at 340 nm.

Materials:

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

Microplate reader capable of reading absorbance at 340 nm

-

96-well clear flat-bottom plates

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

ALT or AST Substrate Mix (containing L-alanine or L-aspartate and α-ketoglutarate)

-

NADH solution

-

Coupling Enzyme (LDH for ALT assay, MDH for AST assay)

-

Pyridoxal-5'-phosphate (P5P) solution (optional, to ensure full activation of the enzyme)[15]

Procedure:

-

Sample Preparation:

-

Serum/Plasma: Can often be used directly after centrifugation to remove cells.[10] Perform serial dilutions if high activity is expected.[21]

-

Tissue: Homogenize ~50 mg of tissue in 200 µL of ice-cold Assay Buffer. Centrifuge at 15,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the sample.[22]

-

Cultured Cells: Harvest 1-2 million cells and homogenize in 200 µL of ice-cold Assay Buffer. Centrifuge as with tissue samples.[22]

-

-

Reaction Setup:

-

Prepare a master reaction mix for each sample and control. For a single well, combine Assay Buffer, Substrate Mix, NADH solution, and the coupling enzyme (LDH or MDH).

-

Add 2-20 µL of sample to each well of the 96-well plate. Adjust the volume to 50 µL with Assay Buffer.

-

For a background control, prepare parallel samples without the specific amino acid substrate (alanine or aspartate).

-

-

Measurement:

-

Add 100 µL of the master reaction mix to each well.

-

Mix thoroughly and immediately start kinetic measurements on the plate reader at 340 nm.

-

Record absorbance every 1-2 minutes for 10-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

Subtract the rate of the background control from the sample rate.

-

Calculate enzyme activity using the Beer-Lambert law (Extinction coefficient for NADH at 340 nm is 6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that oxidizes 1 µmole of NADH per minute.

-

Protocol 2: Quantification of α-KG and OAA by LC-MS/MS

This protocol provides a general workflow for the targeted quantification of α-KG, OAA, and other TCA cycle intermediates and amino acids in cell culture samples.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of small molecules. Samples are extracted, separated by liquid chromatography, and then ionized and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials:

-

Cultured cells

-

Ice-cold 80% methanol

-

Centrifuge capable of 17,000 x g at 4°C

-

LC-MS/MS system with a C18 reversed-phase column

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Stable isotope-labeled internal standards (e.g., 13C5-α-KG)

Procedure:

-

Metabolite Extraction:

-

Aspirate the culture medium from the cell culture plate.

-

Quickly wash the cells with ice-cold saline or PBS.

-

Immediately add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.

-

Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.

-

Vortex vigorously and incubate on ice for 15 minutes to precipitate proteins.

-

Centrifuge at 17,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of 50% methanol or the initial mobile phase conditions. Add internal standards at this step.

-

Vortex and centrifuge to pellet any remaining debris. Transfer the supernatant to an LC vial.

-

Inject 5-10 µL of the sample onto the LC-MS/MS system.

-

-

LC-MS/MS Parameters (Example):

-

Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm).

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2%), hold for 1-2 minutes, then ramp up to ~95% B over 8-10 minutes to elute the compounds.

-

Mass Spectrometry: Operate in negative ion mode for organic acids. Set up MRM transitions for each target analyte and internal standard (e.g., for α-KG: Q1 145.0 -> Q3 101.0).

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Generate a standard curve using known concentrations of the analytes.

-

Calculate the concentration of each metabolite in the sample by normalizing to the internal standard and comparing to the standard curve. The final concentration is typically normalized to the initial cell number or protein content.

-

Visualizations: Pathways and Workflows

Central Role of α-KG and OAA in Metabolism

Caption: Link between the TCA Cycle and Amino Acid Biosynthesis.

General Transamination Reaction Mechanism

Caption: Ping-Pong Mechanism of Aminotransferase Enzymes.

Experimental Workflow for LC-MS/MS Metabolite Quantification

Caption: Workflow for LC-MS/MS-based Metabolomics.

Conclusion and Future Directions

The roles of alpha-ketoglutarate and oxaloacetate as precursors for amino acid biosynthesis are fundamental to our understanding of cellular metabolism. The transamination reactions that link the TCA cycle to amino acid synthesis are not merely biosynthetic routes but are also critical for maintaining nitrogen homeostasis and cellular redox balance.[1][3] The intricate regulation of the key enzymes, such as glutamate dehydrogenase, highlights the cell's ability to adapt its metabolic state in response to energy demands and nutrient availability.

For researchers and drug development professionals, these pathways represent a rich area of investigation. Dysregulation of amino acid metabolism is a hallmark of numerous diseases, including cancer and inborn errors of metabolism. Targeting the enzymes that control the flux of α-KG and OAA into amino acid synthesis could offer novel therapeutic strategies. Future research, aided by advanced analytical techniques like stable isotope tracing and high-resolution metabolomics, will continue to unravel the complex interplay between central carbon metabolism and biosynthetic pathways, paving the way for new diagnostic and therapeutic innovations.

References

- 1. Oxaloacetate vs Alpha-Ketoglutarate: Metabolic Effects Comparison [eureka.patsnap.com]

- 2. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Determination of Glutamate Dehydrogenase Activity and Its Kinetics in Mouse Tissues using Metabolic Mapping (Quantitative Enzyme Histochemistry) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Michaelis-Menten constant of serum aspartate amino transferase (AST) in heart and liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Structural basis for the catalytic mechanism and α-ketoglutarate cooperativity of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. Aspartate transaminase - Wikipedia [en.wikipedia.org]

- 11. Alanine Aminotransferase (ALT) Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. wwwn.cdc.gov [wwwn.cdc.gov]

- 14. eclinpath.com [eclinpath.com]

- 15. eclinpath.com [eclinpath.com]

- 16. Alanine transaminase - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. Intracellular α-ketoglutarate maintains the pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinetic studies of glutamate dehydrogenase. The reductive amination of 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Endogenous Production of 2-Oxoglutarate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxoglutarate (2-OG), also known as α-ketoglutarate, is a pivotal metabolite at the crossroads of carbon and nitrogen metabolism. Its endogenous production is critical for a multitude of cellular processes, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and as a cofactor for numerous dioxygenases involved in epigenetic regulation and signaling. This technical guide provides a comprehensive overview of the primary pathways of 2-OG biosynthesis, detailed experimental protocols for its quantification and the characterization of key enzymes, and a summary of the kinetic properties of these enzymes. Furthermore, it visually delineates the intricate signaling networks that govern 2-OG homeostasis, offering a valuable resource for researchers and drug development professionals targeting these metabolic pathways.

Core Biosynthetic Pathways of 2-Oxoglutarate

The intracellular concentration of 2-oxoglutarate is tightly regulated and maintained through two primary biosynthetic routes: the tricarboxylic acid (TCA) cycle and the metabolism of glutamate.

Production via the Tricarboxylic Acid (TCA) Cycle

The canonical pathway for 2-OG synthesis is the oxidative decarboxylation of isocitrate, a key step in the TCA cycle. This reaction is catalyzed by the enzyme isocitrate dehydrogenase (IDH). In eukaryotes, there are three main isoforms of IDH: the NAD⁺-dependent IDH3 located in the mitochondria, and the NADP⁺-dependent IDH1 and IDH2, found in the cytoplasm/peroxisomes and mitochondria, respectively.[1][2] The reaction is a crucial regulatory point in the TCA cycle and is stimulated by the availability of its substrates (isocitrate, NAD⁺/NADP⁺) and allosterically regulated by various effectors.[2][3][4]

Production from Glutamate

2-Oxoglutarate can be synthesized from the amino acid glutamate through two main enzymatic reactions:

-

Oxidative Deamination by Glutamate Dehydrogenase (GDH): This reversible reaction, catalyzed by glutamate dehydrogenase (GDH), converts glutamate to 2-OG and ammonia, with the concomitant reduction of NAD⁺ or NADP⁺.[5][6][7] The direction of the reaction is influenced by the cellular concentrations of substrates and products, as well as allosteric regulators.[7] In many mammalian tissues, the equilibrium of GDH favors the production of 2-OG.[6]

-

Transamination Reactions by Aminotransferases: Aminotransferases (also known as transaminases) catalyze the transfer of an amino group from an amino acid to an α-keto acid. In the context of 2-OG production, an amino acid donates its amino group to an α-keto acid, which in turn becomes an amino acid, while the original amino acid is converted to its corresponding α-keto acid. For instance, aspartate aminotransferase (AST) and alanine aminotransferase (ALT) can produce 2-OG by transferring the amino group from glutamate to oxaloacetate or pyruvate, respectively.[8][9][10]

Quantitative Data on Key Enzymes and Metabolites

The following tables summarize key quantitative data for the enzymes involved in 2-oxoglutarate production and typical cellular concentrations of 2-OG.

Table 1: Kinetic Parameters of Isocitrate Dehydrogenase (IDH)

| Organism/Tissue | Isoform | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |

| Escherichia coli | NADP⁺-dependent | Isocitrate | 334 | 4.6 | [11] |

| Marine Plankton | NADP⁺-dependent | Isocitrate | 232 ± 34 | - | [12] |

| Marine Plankton | NADP⁺-dependent | NADP⁺ | 22 ± 7 | - | [12] |

| Thermotoga maritima | NADP⁺-dependent | NADP⁺ | 55.2 | - | [13] |

| Aeropyrum pernix | NADP⁺-dependent | NADP⁺ | 44.4 | - | [13] |

| Pyrococcus furiosus | NAD⁺-dependent | NAD⁺ | 68.3 | - | [13] |

| Mouse Liver | NAD⁺-dependent | Isocitrate | ~200 (with ADP) | - | [14] |

| Rat Heart Mitochondria | NAD⁺-dependent | Isocitrate | Lowered by Ca²⁺ | Not affected by Ca²⁺ | [14] |

Table 2: Kinetic Parameters of Glutamate Dehydrogenase (GDH)

| Organism/Tissue | Coenzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | Reference(s) |

| Mouse Liver | NAD⁺ | Glutamate | 1.92 | 2.5-fold higher than NADP⁺ | [15] |

| Mouse Liver | NADP⁺ | Glutamate | 1.66 | - | [15] |

| Bovine Liver | - | Ammonia | ~1 | - | [5] |

| Unknown | - | 2-Ketoglutarate | 0.46 | - | [16] |

| Unknown | - | NADH | 0.046 | - | [16] |

| Unknown | - | NH₄Cl | 14 | - | [16] |

Table 3: Kinetic Parameters of Aminotransferases

| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | Reference(s) |

| 4-Aminobutyrate aminotransferase | Nippostrongylus brasiliensis | 2-Oxoglutarate | 0.57 | [4] |

| Aspartate aminotransferase | Chicken Liver | 2-Oxoglutarate | - | [17] |

| Alanine aminotransferase | Human | α-Ketoglutarate | - | [10] |

Table 4: Cellular Concentrations of 2-Oxoglutarate

| Cell Type/Tissue | Condition | Concentration | Reference(s) |

| Escherichia coli | Carbon-free medium | 0.35 mM | [18] |

| Escherichia coli | 30 min after 10 mM glucose addition | 2.6 mM | [18] |

| Rat Hepatocytes | Cytosol | Sufficient to inhibit PEPCK | [19] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Quantification of 2-Oxoglutarate in Biological Samples

Method: Liquid Chromatography with Electrochemical Detection (LC-EC)

This method allows for the sensitive and quantitative analysis of 2-OG in biological samples.

-

Sample Preparation:

-

Homogenize tissue or cell samples in a suitable buffer.

-

Deproteinize the samples, for example, by acid precipitation.

-

Centrifuge to remove precipitated proteins.

-

The supernatant is then subjected to a derivatization step with phenylhydrazine to enhance the electrochemical detection of 2-OG.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: An appropriate buffer system is used to achieve separation.

-

Detection: An electrochemical detector is used to quantify the derivatized 2-OG.

-

-

Quantification:

-

A standard curve is generated using known concentrations of 2-OG.

-

The concentration of 2-OG in the samples is determined by comparing their peak areas to the standard curve.

-

Isocitrate Dehydrogenase (IDH) Activity Assay

Method: Spectrophotometric Assay

This assay measures the activity of IDH by monitoring the production of NADH or NADPH at 340 nm.

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.5)

-

Isocitrate solution

-

NAD⁺ or NADP⁺ solution

-

Enzyme sample (cell lysate, tissue homogenate, or purified enzyme)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, isocitrate, and NAD⁺ or NADP⁺.

-

Initiate the reaction by adding the enzyme sample.

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of change in absorbance is proportional to the IDH activity.

-

-

Calculation:

-

The activity of the enzyme is calculated using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).

-

Glutamate Dehydrogenase (GDH) Activity Assay

Method: Colorimetric Assay

This assay measures GDH activity by a coupled enzyme reaction that leads to the formation of a colored product.

-

Reagents:

-

Assay Buffer

-

Glutamate solution

-

NAD⁺ or NADP⁺ solution

-

A developer solution containing a tetrazolium salt that is reduced by NADH or NADPH to a formazan dye.

-

Enzyme sample

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, glutamate, NAD⁺ or NADP⁺, and the developer solution.

-

Add the enzyme sample to initiate the reaction.

-

Incubate the reaction for a specific time at a controlled temperature.

-

Measure the absorbance of the formazan dye at the appropriate wavelength (e.g., 450 nm).

-

-

Quantification:

-

A standard curve is generated using known concentrations of NADH or NADPH.

-

The GDH activity in the sample is determined by comparing the absorbance to the standard curve.

-

Alanine Aminotransferase (ALT) Activity Assay

Method: Colorimetric Assay

This assay measures ALT activity by quantifying the pyruvate produced, which then reacts with a colorimetric probe.

-

Reagents:

-

ALT Assay Buffer

-

ALT Substrate Mix (containing L-alanine and α-ketoglutarate)

-

ALT Enzyme Mix (containing enzymes for the detection of pyruvate)

-

Colorimetric Probe

-

Pyruvate Standard

-

Sample (serum, plasma, tissue homogenate, or cell lysate)

-

-

Procedure:

-

Prepare a pyruvate standard curve.

-

Prepare a reaction mix containing the ALT Assay Buffer, ALT Substrate Mix, ALT Enzyme Mix, and the Colorimetric Probe.

-

Add the reaction mix to the samples and standards.

-

Incubate for a defined period at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

-

Calculation:

Signaling Pathways and Regulatory Networks

The endogenous production of 2-oxoglutarate is intricately regulated by a complex network of signaling pathways that sense the cell's metabolic state.

Allosteric Regulation of Key Enzymes

The activities of both isocitrate dehydrogenase and glutamate dehydrogenase are modulated by allosteric effectors, allowing for rapid adjustments in 2-OG production in response to cellular energy status.

-

Isocitrate Dehydrogenase (IDH): The activity of mitochondrial NAD⁺-IDH3 is stimulated by ADP and Ca²⁺, and inhibited by ATP and NADH.[2][3][4] This regulation ensures that the TCA cycle activity is coupled to the energy demands of the cell.

-

Glutamate Dehydrogenase (GDH): Mammalian GDH is allosterically activated by ADP and leucine, and inhibited by GTP and ATP.[1][6][23] This allows for the integration of signals from both energy status and amino acid availability to control the flux of glutamate into the TCA cycle.

Transcriptional and Post-Translational Regulation

The expression and activity of the enzymes involved in 2-OG production are also subject to long-term regulation at the transcriptional and post-translational levels.

-

Isocitrate Dehydrogenase: In some bacteria, the expression of the gene encoding NADP⁺-dependent IDH is regulated by a riboswitch, an ncRNA element that senses the cellular concentration of a specific metabolite.[1] In E. coli, IDH activity is also controlled by a phosphorylation/dephosphorylation cycle.[24][25]

-

Glutamate Dehydrogenase: In humans, GDH activity can be regulated by ADP-ribosylation, a post-translational modification catalyzed by SIRT4.[5][6] This regulation is responsive to the cell's energy status, such as during caloric restriction.[5]

2-Oxoglutarate as a Signaling Molecule

Beyond its role as a metabolic intermediate, 2-OG itself acts as a crucial signaling molecule, reflecting the cell's carbon and nitrogen status.[5][18] It is an essential cofactor for a large family of 2-OG-dependent dioxygenases, which are involved in diverse processes such as hypoxia sensing (via prolyl hydroxylases), epigenetic modifications (via histone and DNA demethylases), and collagen biosynthesis.[26][27][28][29] The levels of 2-OG can therefore directly influence gene expression and cellular fate.

Conclusion

The endogenous production of 2-oxoglutarate is a highly regulated and fundamentally important aspect of cellular metabolism. Its synthesis through the TCA cycle and glutamate metabolism is tightly controlled by allosteric regulation, as well as transcriptional and post-translational modifications of the key enzymes involved. As a critical signaling molecule, the concentration of 2-oxoglutarate has far-reaching effects on cellular processes, including epigenetic regulation and the response to hypoxia. A thorough understanding of the pathways governing 2-OG homeostasis, coupled with robust experimental methodologies for its study, is essential for researchers and drug development professionals seeking to modulate these pathways for therapeutic benefit. This guide provides a foundational resource to aid in these endeavors.

References

- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. gpnotebook.com [gpnotebook.com]

- 4. Isocitrate dehydrogenases in physiology and cancer: biochemical and molecular insight - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Oxoglutarate: linking TCA cycle function with amino acid, glucosinolate, flavonoid, alkaloid, and gibberellin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. The structure and allosteric regulation of glutamate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eclinpath.com [eclinpath.com]